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Compound of Interest

Compound Name: 2-Bromo-4-ethylpyridine

Cat. No.: B014437

CAS Number: 54453-91-7

A comprehensive resource for researchers,
scientists, and drug development professionals on
the synthesis, properties, and applications of this
key chemical intermediate.

Introduction: 2-Bromo-4-ethylpyridine is a halogenated pyridine derivative that serves as a
crucial building block in the synthesis of complex organic molecules.[1] Its structural features,
particularly the reactive bromine atom at the 2-position of the pyridine ring, make it a versatile
reagent in medicinal chemistry, agrochemical development, and material science.[1] This guide
provides a detailed overview of its chemical properties, synthesis, key reactions, and safety
protocols, designed for professionals engaged in scientific research and development.

Chemical and Physical Properties

2-Bromo-4-ethylpyridine is typically a colorless to light yellowish-brown liquid under standard
conditions.[1] Its core structure consists of a pyridine ring substituted with a bromine atom at
the C2 position and an ethyl group at the C4 position.

Table 1: Physicochemical Properties of 2-Bromo-4-ethylpyridine
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Property Value Reference(s)
CAS Number 54453-91-7 [1]
Molecular Formula C7HsBrN [1]
Molecular Weight 186.05 g/mol [1]
Appearance CoIorIe'ss t.o light yellowish 1]
brown liquid
Boiling Point 236-243 °C [1]
Density 0.996 g/mL [1]
Synonyms 4-Ethyl-2-bromopyridine [1]
Purity > 96% (GC) [1]

Table 2: Predicted Spectroscopic Data for 2-Bromo-4-ethylpyridine

Technique Predicted Data

5 ~8.2-8.3 (d, 1H, H6), ~7.2-7.3 (s, 1H, H3),
1H NMR (CDCls) ~7.0-7.1 (d, 1H, H5), ~2.6-2.7 (q, 2H, -CHz-),
~1.2-1.3 (t, 3H, -CHs) ppm.

5 ~163 (C4), ~151 (C6), ~142 (C2), ~128 (C3),

13C NMR (CDCls)
~124 (C5), ~26 (-CH2-), ~14 (-CHs) ppm.

~3050 cm~* (Ar C-H stretch), ~2970 cm~1
IR (Neat) (Aliphatic C-H stretch), ~1580, 1550 cm~1! (C=C,
C=N stretch), ~1050 cm~1 (C-Br stretch).

m/z 185/187 ([M]*, Br isotope pattern), 170/172

Mass Spec (EI) ([M-CHs]*), 106 ([M-Br]*).

Solubility: Based on its polar pyridine core and halogen substituent, 2-Bromo-4-ethylpyridine
is predicted to be highly soluble in polar aprotic solvents such as acetone, acetonitrile, DMF,
and DMSO. It is expected to have moderate to high solubility in polar protic solvents like
methanol and ethanol, and lower solubility in nonpolar solvents such as hexanes.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/pdf/The_Synthesis_of_2_Bromo_4_methylpyridine_A_Technical_Guide_to_Key_Intermediates.pdf
https://www.benchchem.com/pdf/The_Synthesis_of_2_Bromo_4_methylpyridine_A_Technical_Guide_to_Key_Intermediates.pdf
https://www.benchchem.com/pdf/The_Synthesis_of_2_Bromo_4_methylpyridine_A_Technical_Guide_to_Key_Intermediates.pdf
https://www.benchchem.com/pdf/The_Synthesis_of_2_Bromo_4_methylpyridine_A_Technical_Guide_to_Key_Intermediates.pdf
https://www.benchchem.com/pdf/The_Synthesis_of_2_Bromo_4_methylpyridine_A_Technical_Guide_to_Key_Intermediates.pdf
https://www.benchchem.com/pdf/The_Synthesis_of_2_Bromo_4_methylpyridine_A_Technical_Guide_to_Key_Intermediates.pdf
https://www.benchchem.com/pdf/The_Synthesis_of_2_Bromo_4_methylpyridine_A_Technical_Guide_to_Key_Intermediates.pdf
https://www.benchchem.com/pdf/The_Synthesis_of_2_Bromo_4_methylpyridine_A_Technical_Guide_to_Key_Intermediates.pdf
https://www.benchchem.com/product/b014437?utm_src=pdf-body
https://www.benchchem.com/product/b014437?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis and Experimental Protocols

The most established and efficient method for synthesizing 2-halopyridines is the Sandmeyer
reaction, starting from the corresponding 2-aminopyridine. This pathway involves the
diazotization of the amino group, followed by its displacement with a bromide ion.

\ NaNO2z, HBr
G-Amino-4-ethylpyridinej S1t007°C >E1—Ethylpyridine-2-diazonium saaﬂbe-Bromo-4-ethylpyridin9

Click to download full resolution via product page

Figure 1. Synthetic pathway for 2-Bromo-4-ethylpyridine via Sandmeyer reaction.

Experimental Protocol: Synthesis via Sandmeyer
Reaction

This protocol is adapted from the well-established procedure for the synthesis of 2-Bromo-4-
methylpyridine and is expected to be directly applicable.

Materials:

2-Amino-4-ethylpyridine (1.0 eq)

e 48% Hydrobromic acid (HBr)

e Sodium nitrite (NaNO2) (1.1 - 1.5 eq)

o Copper(l) bromide (CuBr) (catalytic amount)
e 50% Sodium hydroxide (NaOH) solution

» Ethyl acetate or diethyl ether

Anhydrous sodium sulfate

Procedure:
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o Diazotization: In a suitable reaction vessel, dissolve 2-Amino-4-ethylpyridine in 48%
hydrobromic acid. Cool the mixture to between -5 °C and 0 °C using an ice-salt bath while
stirring vigorously. Prepare a solution of sodium nitrite in water and add it dropwise to the
reaction mixture, ensuring the temperature is maintained below 0 °C. After the addition is
complete, stir for an additional 30 minutes at this temperature.

e Bromination: In a separate vessel, add the catalytic amount of Copper(l) bromide. Slowly
add the cold diazonium salt solution to the CuBr.

o Work-up: Allow the reaction mixture to slowly warm to room temperature, then gently heat to
approximately 50-60 °C until nitrogen evolution ceases. Cool the mixture back to room
temperature.

o Neutralization and Extraction: Carefully adjust the pH of the solution to ~9 by the slow
addition of a 50% sodium hydroxide solution, keeping the temperature below 20 °C. Extract
the aqueous layer three times with an organic solvent (e.g., ethyl acetate).

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. The crude product can then be purified by fractional
distillation under vacuum or by flash column chromatography on silica gel.

Chemical Reactivity and Applications

The synthetic utility of 2-Bromo-4-ethylpyridine stems from the reactivity of the carbon-
bromine bond, making it an excellent substrate for palladium-catalyzed cross-coupling
reactions. These reactions are fundamental in pharmaceutical and material science for creating
complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between
the pyridine ring and various aryl or vinyl groups using a boronic acid coupling partner.
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Reaction Setup
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Figure 2. General workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Suzuki-Miyaura

Coupling

This is a general protocol and may require optimization for specific substrates.
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Materials:

e 2-Bromo-4-ethylpyridine (1.0 eq)

» Arylboronic acid (1.2 eq)

o Palladium catalyst (e.g., Pd(dppf)Clz, 3-5 mol%)

e Base (e.g., K2COs3, 2.0 eq)

e Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
 Inert gas (Argon or Nitrogen)

Procedure:

Reaction Setup: To a dry Schlenk flask, add 2-Bromo-4-ethylpyridine, the arylboronic acid,
the base, and the palladium catalyst.

 Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this
cycle three times.

» Solvent Addition: Add the degassed solvent system via syringe.

o Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring for 8-16 hours.
Monitor the reaction's progress by TLC or LC-MS.

o Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate
and wash sequentially with water and brine.

 Purification: Dry the organic layer over anhydrous Na=SOa4, filter, and concentrate under
reduced pressure. Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the
pyridine ring and a terminal alkyne, a key transformation for creating building blocks used in
pharmaceuticals and organic materials.
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Experimental Protocol: General Sonogashira Coupling

This protocol is copper-catalyzed and requires strictly anaerobic conditions to prevent alkyne
homocoupling.

Materials:

e 2-Bromo-4-ethylpyridine (1.0 eq)

o Terminal alkyne (e.g., Phenylacetylene) (1.2 eq)

o Palladium catalyst (e.g., PdCIz(PPhs)z, 5 mol%)

o Copper(l) iodide (Cul) (5 mol%)

o Base (e.g., Triethylamine (EtsN), 3.0 eq)

e Anhydrous and degassed solvent (e.g., DMF or THF)
 Inert gas (Argon or Nitrogen)

Procedure:

e Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 2-Bromo-4-
ethylpyridine, PdCIz(PPhs)z, and Cul.

» Solvent and Reagent Addition: Add the anhydrous solvent and triethylamine. Finally, add the
terminal alkyne via syringe.

e Reaction: Seal the flask and heat the reaction mixture to 60-70 °C for 6-12 hours. Monitor
the reaction by TLC or LC-MS.

e Work-up: Upon completion, cool the mixture and filter through a pad of Celite® to remove the
catalyst.

 Purification: Concentrate the filtrate and purify the residue by flash column chromatography
to isolate the 2-alkynyl-4-ethylpyridine product.
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Safety and Handling

2-Bromo-4-ethylpyridine is classified as a hazardous substance and must be handled with
appropriate safety precautions in a well-ventilated fume hood.

Table 3: Hazard and Safety Information
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Category Information Reference(s)

Signal Word Danger

Acute Toxicity 4 (Oral), Skin
Irritation 2, Serious Eye
o Damage 1, Specific Target
Hazard Classifications o )
Organ Toxicity — Single
Exposure 3 (Respiratory

system)

H302: Harmful if swallowed.

H315: Causes skin irritation.
Hazard Statements H318: Causes serious eye

damage. H335: May cause

respiratory irritation.

P261: Avoid breathing
dust/fume/gas/mist/vapors/spr
ay. P280: Wear protective
gloves/protective clothing/eye
protection/face protection.
P305+P351+P338: IF IN
Precautionary Statements EYES: Rinse cautiously with
water for several minutes.
Remove contact lenses, if
present and easy to do.
Continue rinsing. P310:
Immediately call a POISON
CENTER or doctor/physician.

Store in a well-ventilated

place. Keep container tightly
Storage [1]

closed. Recommended

storage temperature: 0-8 °C.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this
chemical. Personal protective equipment (PPE), including safety goggles, a lab coat, and
chemical-resistant gloves, is mandatory.
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Conclusion

2-Bromo-4-ethylpyridine is a valuable and versatile intermediate in modern organic synthesis.
Its ability to participate in a range of cross-coupling reactions makes it a key component in the
development of novel pharmaceuticals, particularly for neurological disorders, as well as in the
agrochemical and material science sectors.[1] A thorough understanding of its synthesis,
reactivity, and handling is essential for researchers aiming to leverage its synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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